molecular formula C12H15NO4 B14688106 dimethyl 4,5,6,7-tetrahydro-1H-indole-2,3-dicarboxylate CAS No. 26458-46-8

dimethyl 4,5,6,7-tetrahydro-1H-indole-2,3-dicarboxylate

Cat. No.: B14688106
CAS No.: 26458-46-8
M. Wt: 237.25 g/mol
InChI Key: QULOSAICKOTEON-UHFFFAOYSA-N
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Description

Dimethyl 4,5,6,7-tetrahydro-1H-indole-2,3-dicarboxylate is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, specifically, is characterized by its tetrahydroindole core, which is a partially saturated indole ring system.

Preparation Methods

The synthesis of dimethyl 4,5,6,7-tetrahydro-1H-indole-2,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the Fischer indolisation process, where aryl hydrazines react with ketones under acidic conditions to form the indole core . This is followed by esterification to introduce the dimethyl ester groups. Industrial production methods often utilize high-yielding, one-pot reactions to streamline the synthesis and reduce costs .

Chemical Reactions Analysis

Dimethyl 4,5,6,7-tetrahydro-1H-indole-2,3-dicarboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of dimethyl 4,5,6,7-tetrahydro-1H-indole-2,3-dicarboxylate involves its interaction with various molecular targets. The indole core can bind to multiple receptors, influencing biological pathways. For instance, it may interact with enzymes or receptors involved in cell signaling, leading to its observed biological effects .

Properties

CAS No.

26458-46-8

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

dimethyl 4,5,6,7-tetrahydro-1H-indole-2,3-dicarboxylate

InChI

InChI=1S/C12H15NO4/c1-16-11(14)9-7-5-3-4-6-8(7)13-10(9)12(15)17-2/h13H,3-6H2,1-2H3

InChI Key

QULOSAICKOTEON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC2=C1CCCC2)C(=O)OC

Origin of Product

United States

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